1-[4-(Methylthio)phenyl]ethanol
Description
Its molecular formula is C₉H₁₂OS (derived from structural analogs in and ), with a molecular weight of 168.26 g/mol. The methylthio (-SCH₃) group at the para position of the phenyl ring introduces electron-rich characteristics, influencing reactivity and intermolecular interactions. This compound is utilized as a precursor in synthesizing pharmaceuticals, agrochemicals, and functional materials, such as organic photovoltaic compounds .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBEPLEVWVPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Methylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 1-[4-(Methylthio)phenyl]ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the synthesis of 1-[4-(Methylthio)phenyl]ethanol may involve catalytic hydrogenation of 1-[4-(Methylthio)phenyl]ethanone using a suitable catalyst such as palladium on carbon. This method allows for efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-[4-(Methylthio)phenyl]ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 1-[4-(Methylthio)phenyl]ethane using strong reducing agents.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 1-[4-(Methylthio)phenyl]ethanone.
Reduction: 1-[4-(Methylthio)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-[4-(Methylthio)phenyl]ethanol serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The methylthio group can be replaced by other nucleophiles under suitable conditions.
- Oxidation Reactions : It can undergo oxidation to yield corresponding ketones or aldehydes, which are valuable in further synthetic pathways.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base (e.g., NaOH), solvent (DMSO) | Substituted phenols |
| Oxidation | KMnO₄ or CrO₃ in acidic medium | Ketones or aldehydes |
Biology
Research has indicated that 1-[4-(Methylthio)phenyl]ethanol exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
- Antiviral Activity : Some derivatives have been evaluated for their efficacy against viruses such as influenza A, demonstrating promising results.
Case Study : A study published in 2023 reported the synthesis of several 1,3,4-thiadiazole derivatives from 1-[4-(Methylthio)phenyl]ethanol that exhibited selective antiviral activity against influenza A virus, with EC₅₀ values ranging from 4.8 to 7.4 µM .
Photoinitiator in Polymer Chemistry
Irgacure 907 is widely used as a photoinitiator in UV-curable coatings and inks. Its ability to generate free radicals upon UV exposure facilitates the polymerization process, making it essential for:
- Coatings and Paints : Enhancing durability and resistance to chemicals.
- Adhesives : Providing quick curing times and strong bonds.
| Application | Benefits |
|---|---|
| Coatings | Fast curing, improved durability |
| Inks | High-quality prints with quick drying |
Consumer Products
The compound is also found in various consumer products such as:
- Inks and Toners : Used for printing applications due to its efficient curing properties.
- Cosmetics : Incorporated into formulations for its stability and performance.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)phenyl]ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylthio group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of 1-[4-(Methylthio)phenyl]ethanol with analogous compounds is provided below, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group in 1-[4-(Methylthio)phenyl]ethanol is electron-donating due to sulfur’s lone pairs, enhancing ring activation for electrophilic substitution compared to the electron-withdrawing trifluoromethyl (-CF₃) group in 1-[4-(Trifluoromethyl)phenyl]ethanol . The methyl (-CH₃) group in 1-(4-Methylphenyl)ethanol is weakly electron-donating, leading to lower polarity than the methylthio analog .
- Functional Group Reactivity: The primary alcohol in 4-Methoxybenzyl alcohol (benzyl alcohol derivative) exhibits higher acidity (pKa ~15) compared to the secondary alcohol in 1-[4-(Methylthio)phenyl]ethanol (pKa ~16–18) due to resonance stabilization of the conjugate base . The ketone in 1-[4-(Methylthio)phenyl]ethanone undergoes nucleophilic additions (e.g., with urea to form hydantoins) , whereas the alcohol group in 1-[4-(Methylthio)phenyl]ethanol is prone to oxidation (e.g., to acetaldehyde derivatives) .
Physicochemical Properties
- The trifluoromethyl group in 1-[4-(Trifluoromethyl)phenyl]ethanol increases hydrophobicity, reducing water solubility relative to the methylthio analog .
- Synthetic Pathways: 1-[4-(Methylthio)phenyl]ethanol is synthesized via Friedel-Crafts acylation followed by reduction (), while 1-[4-(Trifluoromethyl)phenyl]ethanol may require fluorination steps . 1-(4-Methylphenyl)ethanol is derived from natural sources (e.g., ginger essential oils) or direct alkylation of phenol derivatives .
Biological Activity
1-[4-(Methylthio)phenyl]ethanol, also known as 2-(methylthio)-1-phenylethanol, is a compound that has garnered interest in various biological and medicinal research fields. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methylthio group attached to a phenyl ring, influencing its reactivity and biological interactions. The molecular formula is C9H12OS, and its structure can be represented as follows:
The biological activity of 1-[4-(Methylthio)phenyl]ethanol is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways, potentially leading to therapeutic effects.
- Signal Transduction Modulation : It can interfere with cellular signaling pathways, influencing processes such as cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Several studies have investigated the biological activities of 1-[4-(Methylthio)phenyl]ethanol, revealing its potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that the compound has antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated that it may inhibit cancer cell proliferation in specific cancer types through apoptosis induction.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2023) demonstrated that 1-[4-(Methylthio)phenyl]ethanol exhibited significant antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent for treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment by Johnson et al. (2023), the compound was administered to murine models exhibiting induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its use in anti-inflammatory therapies.
Case Study 3: Anticancer Activity
Research by Lee et al. (2023) focused on the effects of 1-[4-(Methylthio)phenyl]ethanol on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
